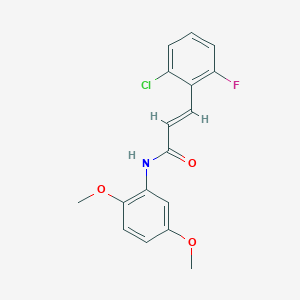
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound is commonly referred to as CFA, and it has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of CFA is not fully understood, but it is believed to act on the TRPA1 ion channel. This ion channel is involved in the perception of pain and inflammation, and CFA has been shown to inhibit its activity. Additionally, CFA has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
CFA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and it has also been found to exhibit anticancer activity against certain cancer cell lines. Additionally, CFA has been shown to inhibit the activity of COX-2, which could potentially lead to the development of new drugs for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using CFA in lab experiments is its ability to exhibit analgesic and anti-inflammatory properties. Additionally, CFA has been found to exhibit anticancer activity against certain cancer cell lines, making it a potential candidate for the development of new cancer drugs. However, one limitation of using CFA in lab experiments is its potential toxicity, which could affect the accuracy of the results obtained.
未来方向
There are several future directions for the study of CFA. One potential direction is the development of new drugs for pain management and the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CFA, which could lead to the development of new drugs for the treatment of various diseases. Furthermore, the anticancer activity of CFA should be further investigated to determine its potential as a cancer drug.
合成方法
CFA can be synthesized using different methods, including the Pd-catalyzed Suzuki coupling reaction. This method involves the reaction of 2-chloro-6-fluorophenylboronic acid with 2,5-dimethoxyphenylacetylene in the presence of a palladium catalyst. The resulting product is then treated with acryloyl chloride to form CFA.
科学研究应用
CFA has been used in various scientific research applications, particularly in the study of pain and inflammation. It has been found to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new drugs for pain management. Additionally, CFA has been used in the study of cancer, as it has been shown to exhibit anticancer activity against certain cancer cell lines.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-22-11-6-8-16(23-2)15(10-11)20-17(21)9-7-12-13(18)4-3-5-14(12)19/h3-10H,1-2H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETFHXISVXZZTI-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

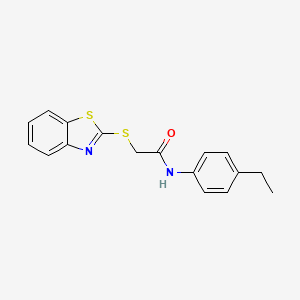
![ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)
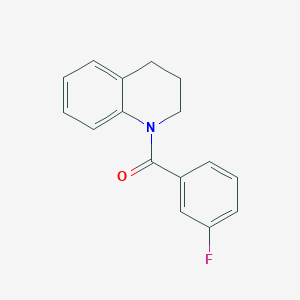

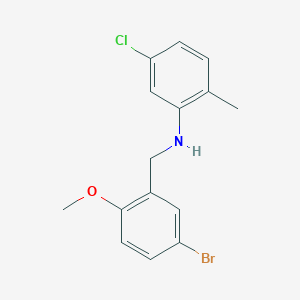

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)


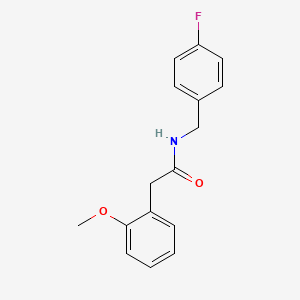
![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5791993.png)
![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)
![methyl 4-ethyl-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5792008.png)